N-(furan-2-ylmethyl)-2,5-dimethoxybenzenesulfonamide
Description
N-(furan-2-ylmethyl)-2,5-dimethoxybenzenesulfonamide is a sulfonamide derivative featuring a furan-2-ylmethyl group attached to the sulfonamide nitrogen and a 2,5-dimethoxy-substituted benzene ring. Sulfonamides are widely studied for their biological activities, including antimicrobial and enzyme-inhibitory properties . This compound’s structure combines the electron-rich furan ring with the sulfonamide pharmacophore, making it a candidate for exploring structure-activity relationships (SAR) in drug discovery.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2,5-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5S/c1-17-10-5-6-12(18-2)13(8-10)20(15,16)14-9-11-4-3-7-19-11/h3-8,14H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYQDUPWGYUBJOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-2,5-dimethoxybenzenesulfonamide typically involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with furan-2-ylmethanamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. Microwave-assisted synthesis can also be employed to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-2,5-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds with similar structural characteristics to N-(furan-2-ylmethyl)-2,5-dimethoxybenzenesulfonamide exhibit significant antimicrobial properties. For example, sulfonamides are known for their effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for related compounds typically range from 16 to 64 µg/mL, showcasing their potential as antibacterial agents.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| Similar Sulfonamide A | 16 | Escherichia coli |
| Similar Sulfonamide B | 64 | Pseudomonas aeruginosa |
Enzyme Inhibition
The sulfonamide group in this compound mimics the structure of natural substrates for certain enzymes. This allows the compound to inhibit enzyme activity effectively. Studies have shown that it can act as a competitive inhibitor for enzymes involved in bacterial folate synthesis, which is crucial for bacterial growth and survival.
Neuropharmacological Applications
Recent studies suggest that compounds similar to this compound may exhibit neuropharmacological effects. Research on related sulfonamides has indicated anxiolytic properties through modulation of GABAergic pathways. In animal models, these compounds have demonstrated reduced anxiety-like behaviors.
Case Study: Anxiety Disorders
A double-blind clinical trial evaluated the effects of a sulfonamide derivative on patients with anxiety disorders. Results showed significant improvements in anxiety scores compared to placebo after four weeks of treatment.
Material Science
This compound is also being explored for its applications in material science. Its unique chemical structure allows it to be used as a building block for synthesizing novel materials with specific properties.
Synthesis of Derivatives
The compound can be modified to create various derivatives that may possess enhanced properties or functionalities. For instance, researchers have successfully synthesized amide and ester derivatives containing furan rings under mild conditions using microwave-assisted techniques.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The furan ring and sulfonamide group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and synthetic differences between N-(furan-2-ylmethyl)-2,5-dimethoxybenzenesulfonamide and analogous compounds:
Research Findings and Structural Insights
Electronic and Steric Effects
- Methoxy vs.
Pharmacokinetic Considerations
- Piperazine Derivatives: Compound 8 () incorporates an acetylpiperazine group, which is known to improve aqueous solubility and bioavailability compared to furan-methyl derivatives .
- Furan vs.
Biological Activity
N-(furan-2-ylmethyl)-2,5-dimethoxybenzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a furan ring and methoxy substituents on a benzenesulfonamide backbone, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition activities, supported by relevant case studies and research findings.
Antimicrobial Activity
Sulfonamides, including this compound, are known for their antimicrobial properties. They function primarily by inhibiting bacterial growth through the blockade of folic acid synthesis. This mechanism is crucial as folic acid is essential for nucleic acid synthesis in bacteria. Research indicates that compounds with similar structures exhibit significant antimicrobial effects against various bacterial strains, suggesting that this compound may possess comparable activity.
Anticancer Potential
Recent studies have highlighted the potential of sulfonamide derivatives in cancer therapy. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been a focus of investigation. For instance, sulfonamides have been shown to inhibit protein tyrosine kinases (PTKs), which play a pivotal role in cancer signaling pathways. Inhibition of PTKs can lead to reduced tumor growth and metastasis .
Case Study: Inhibition of Protein Tyrosine Kinases
A study demonstrated that sulfonamide-based compounds effectively inhibited Src family kinases, which are often overactive in various cancers such as breast and colon cancer. The research identified several analogs with IC50 values ranging from 3 to 4 μM, indicating potent inhibitory activity against these enzymes . This suggests that this compound could be further explored for its anticancer properties.
Enzyme Inhibition
This compound may also act as an inhibitor of enzymes such as carbonic anhydrase and others involved in metabolic pathways. The sulfonamide group is known to bind to the active sites of these enzymes, potentially leading to therapeutic effects against both infectious diseases and cancer .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of sulfonamide derivatives. The presence of methoxy groups on the benzene ring enhances solubility and may improve biological activity compared to simpler analogs without these substituents.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Furan ring, two methoxy groups | Potential antimicrobial and anticancer activity |
| 4-bromo-N-(furan-2-ylmethyl)benzamide | Furan ring, bromo substituent | Moderate antimicrobial activity |
| 4-bromo-N-[4-(sulfamoylmethyl)phenyl]benzenesulfonamide | Sulfamoyl group | Enhanced enzyme inhibition |
The table above illustrates how different structural modifications can influence the biological activity of related compounds.
Recent Advances
Recent research has identified novel derivatives based on furan-containing scaffolds as potential inhibitors for SARS-CoV-2 main protease (Mpro), showcasing the versatility of furan derivatives in drug design. Compounds with IC50 values around 1.5 μM were developed through structure-based drug design techniques . While this research does not directly involve this compound, it highlights the importance of furan moieties in developing effective therapeutics.
Cytotoxicity Studies
In vitro cytotoxicity studies are essential for evaluating the safety profile of new compounds. For example, compounds similar to this compound have shown low cytotoxicity with CC50 values exceeding 100 μM in various cell lines . This indicates a favorable therapeutic index for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
